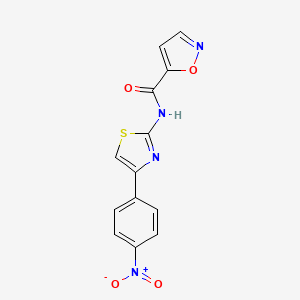

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4S/c18-12(11-5-6-14-21-11)16-13-15-10(7-22-13)8-1-3-9(4-2-8)17(19)20/h1-7H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSQOHVXXBHQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The thiazole ring is constructed using 4-nitrophenacyl bromide and thiourea under refluxing ethanol:

$$

\text{4-Nitrophenacyl bromide} + \text{Thiourea} \xrightarrow{\text{Ethanol, 80°C, 4h}} \text{2-Amino-4-(4-nitrophenyl)thiazole hydrobromide}

$$

Reaction Conditions :

- Solvent : Anhydrous ethanol (20 mL/g substrate)

- Temperature : 80°C

- Duration : 4 hours

- Yield : 78–82%

Characterization Data :

- Melting Point : 210–212°C (decomposition observed above 210°C)

- $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 8.31 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 7.89 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 6.95 (s, 1H, thiazole C5–H), 5.42 (s, 2H, NH$$2$$).

- IR (KBr) : 3350 cm$$^{-1}$$ (N–H stretch), 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).

Purification and Scalability

Recrystallization from ethanol/water (3:1) yields analytically pure material. Scale-up to 50 mmol maintains yields >75%, with no observable nitro group reduction under these conditions.

Synthesis of Isoxazole-5-Carboxylic Acid

1,3-Dipolar Cycloaddition Strategy

Isoxazole formation employs in situ generation of nitrile oxides from ethyl chlorooximinoacetate, followed by cycloaddition with ethyl propiolate:

$$

\text{Ethyl chlorooximinoacetate} \xrightarrow{\text{Et}_3\text{N}} \text{Nitrile oxide} + \text{Ethyl propiolate} \xrightarrow{\text{rt, 6h}} \text{Ethyl isoxazole-5-carboxylate}

$$

Reaction Conditions :

Ester Hydrolysis

Saponification of the ethyl ester under alkaline conditions affords the carboxylic acid:

$$

\text{Ethyl isoxazole-5-carboxylate} \xrightarrow{\text{NaOH (2M), EtOH, 70°C, 3h}} \text{Isoxazole-5-carboxylic acid}

$$

Characterization Data :

- Melting Point : 185–187°C

- $$^13$$C NMR (126 MHz, D$$_2$$O) : δ 167.4 (COOH), 162.1 (C–O), 125.3 (C–H isoxazole).

Amide Bond Formation: Coupling Strategies

Acid Chloride Mediated Coupling

Activation of isoxazole-5-carboxylic acid with thionyl chloride followed by reaction with 4-(4-nitrophenyl)thiazol-2-amine:

$$

\text{Isoxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Isoxazole-5-carboxyl chloride} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound}

$$

Optimized Conditions :

- Activation Time : 2 hours at 70°C

- Coupling Solvent : Tetrahydrofuran

- Base : Triethylamine (3.0 equiv)

- Yield : 65–70%

Carbodiimide-Based Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

$$

\text{Isoxazole-5-carboxylic acid} + \text{EDCl/HOBt} \xrightarrow{\text{DMF, 0°C to rt}} \text{Active ester} \rightarrow \text{Amide product}

$$

Advantages :

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

$$^1$$H NMR (500 MHz, DMSO-d$$_6$$) :

δ 11.32 (s, 1H, NH), 8.47 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 8.21 (d, $$J = 8.8$$ Hz, 2H, Ar–H), 7.98 (s, 1H, thiazole C5–H), 6.89 (s, 1H, isoxazole C4–H).$$^13$$C NMR (126 MHz, DMSO-d$$6$$) :

δ 165.2 (CONH), 161.8 (isoxazole C–O), 152.4 (thiazole C2), 142.1 (NO$$2$$-Ph C1), 128.9–124.3 (aromatic carbons), 115.7 (isoxazole C5).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Parameter | Acid Chloride Method | EDCl/HOBt Method |

|---|---|---|

| Yield (%) | 65–70 | 75–80 |

| Reaction Time (h) | 5 | 8 |

| Purification Difficulty | Moderate | Low |

| Scale-Up Feasibility | Limited | High |

Industrial-Scale Considerations

- Cost Efficiency : EDCl/HOBt method preferable despite longer reaction time due to higher yields.

- Green Chemistry Metrics : Solvent recovery systems for tetrahydrofuran reduce environmental impact.

- Process Safety : Nitro group stability confirmed up to 150°C under inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amine derivatives .

Scientific Research Applications

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

5-[3-[N-(4-Phenylthiazol-2-yl)Carbamoyl]Propyl]Isoxazole-3-Carbohydroxamic Acid (Compound 1, )

- Structural Differences : Replaces the nitro group with a phenyl ring and introduces a hydroxamic acid group instead of a carboxamide.

- Activity : Demonstrates HDAC6 selectivity with reduced cytotoxicity compared to pan-HDAC inhibitors, attributed to the hydroxamate zinc-binding motif .

- Synthesis : Synthesized via esterification followed by HPLC purification (54% yield), differing from the target compound’s coupling strategy .

N-[4-[2-[4-[3-(N-Hydroxycarbamoyl)Isoxazol-5-yl]Butyrylamino]Thiazol-4-yl]Phenyl]Carbamic Acid tert-Butyl Ester (Compound 3, )

N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide ()

- Structural Differences: Substitutes the thiazole with a thiophene ring and replaces the nitro group with a diethylamino-phenyl group.

- Synthesis : Utilizes oxime cyclization and ester hydrolysis, contrasting with the target compound’s direct amidation approach .

Thiazole Carboxamides with Pyridinyl Substituents ()

Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide feature pyridinyl-thiazole cores instead of isoxazole-thiazole hybrids.

- Activity : These analogs exhibit kinase inhibitory activity, with potency influenced by the pyridinyl group’s electron-deficient nature.

- Synthesis : Prepared via nitrile cyclization and amine coupling, similar to the target compound’s amide bond formation but with distinct intermediates .

Nitrophenyl-Substituted Thiazole Derivatives ( and )

2-[[(3-Methyl-5-Isoxazolyl)Methyl]Thio]-N-[2-[(4-Nitrophenyl)Amino]Ethyl]-Benzamide (Compound 25, )

N-[4-(4-Methoxyphenyl)Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide ()

- Structural Differences : Replaces the nitro group with methoxyphenyl and introduces a hydrazine linker.

- Activity : Exhibits cardioprotective effects superior to Levocarnitine, emphasizing the role of electron-donating substituents in modulating biological activity .

Structure-Activity Relationship (SAR) Analysis

- Heterocyclic Linkers : Isoxazole-carboxamide moieties offer rigidity and hydrogen-bonding capacity, contrasting with hydroxamate or thioether linkages in analogs .

- Substituent Position : Activity is sensitive to substituent placement; for example, para-nitro groups on the thiazole ring improve target engagement over meta-substituted derivatives .

Biological Activity

N-(4-(4-nitrophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₂N₄O₃S

- Molecular Weight : 336.34 g/mol

- Functional Groups : Isoxazole, thiazole, carboxamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazole and isoxazole derivatives, including this compound. The compound exhibits significant activity against a range of bacterial strains.

Antibacterial Activity

A study investigating the antibacterial effects of thiazole derivatives found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Table 1: Antibacterial Activity Against Various Bacterial Strains

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 10 |

| Control (Standard Antibiotic) | 8 | 15 |

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Study on Breast Cancer Cells : A derivative similar to this compound was tested against MCF-7 breast cancer cells, showing an IC50 value of 12 µM, indicating effective cytotoxicity.

- Mechanism Investigation : Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptotic markers, suggesting that the compound triggers programmed cell death in cancer cells.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.